Lead maleate

Description

Contextualization of Lead-Containing Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are classes of compounds formed by the self-assembly of metal ions or clusters with organic ligands. Lead-containing CPs and MOFs are a subset of these materials that have been explored for their unique structural and functional properties. nih.govscielo.br These materials can exhibit high porosity, large surface areas, and chemical stability, which makes them attractive for various applications. nih.gov

The structure of lead-based CPs can range from one-dimensional (1D) chains to complex three-dimensional (3D) networks. scielo.brresearchgate.net For instance, researchers have synthesized lead(II) CPs with zigzag polymeric chains and 3D frameworks by reacting lead(II) ions with ligands like N-(4-carboxyphenyl)oxamic acid. scielo.br The choice of organic ligand and ancillary ligands, such as anions, can guide the self-assembly process, leading to diverse structural topologies. researchgate.netrsc.org

The properties and potential applications of lead-based MOFs are an active area of research. For example, a lead-based MOF synthesized using sonochemical methods has shown potential as an efficient electrocatalyst for the hydrogen evolution reaction (HER) in water splitting. nih.gov The high surface area and tunable nature of these MOFs are advantageous for catalytic applications. nih.gov Furthermore, the luminescence properties of some lead-based CPs make them candidates for chemical sensing applications, capable of detecting anions, cations, and small organic molecules. rsc.org

Historical Development and Evolution of Synthetic and Characterization Methodologies for Lead Maleate (B1232345)

The synthesis of lead maleate compounds has been documented with various methodologies, leading to different structural products. Key examples include this compound (PbC₂H₂(CO₂)₂, or PBMAL) and tribasic this compound hemihydrate ([Pb₄O₃]C₂H₂(CO₂)₂·¹/₂H₂O, or TRIMAL). acs.orgnih.gov

The synthesis of PBMAL is typically achieved under relatively harsh conditions, involving a 1:1 mixture of lead(II) oxide (PbO) and maleic acid, which results in a rapid digestion of the PbO. acs.org In contrast, the synthesis of TRIMAL uses a maleic anhydride (B1165640) to PbO ratio of 1.27:1 with a catalytic amount of acetic acid, designed for a slower conversion of maleic anhydride to maleic acid. acs.org Another approach involves the reaction of lead(II) oxide or lead(II) hydroxide (B78521) with maleic acid. ontosight.ai A distinct method for growing single crystals of bismaleato lead(IV) [Pb₂(C₄H₂O₄)₂] utilizes the controlled diffusion of lead ions in a silica (B1680970) gel matrix impregnated with maleate ions. researchgate.net

The characterization of these this compound compounds has evolved to include a suite of advanced analytical techniques. X-ray diffraction (XRD) has been fundamental in determining their crystal structures. For instance, the structure of TRIMAL was solved from X-ray powder diffraction data, revealing infinite slabs of edge-sharing OPb₄ tetrahedra. acs.orgnih.gov In contrast, the lamellar structure of PBMAL, containing double layers of heptacoordinated lead atoms, was solved from single-crystal diffraction data. acs.orgnih.gov Spectroscopic methods are also crucial for characterization. Raman spectroscopy, along with ¹H MAS and ¹H-¹³C CP MAS NMR experiments, have been used to confirm the absence of protons on the acidic portion of the maleate moieties in both TRIMAL and PBMAL. nih.govacs.org Other techniques employed include Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM). nih.govacs.orgchemrevlett.com

| Compound Name | Synthesis Precursors | Synthesis Conditions |

| This compound (PBMAL) | Lead(II) oxide, Maleic acid | 1:1 mixture, faster digestion acs.org |

| Tribasic this compound (TRIMAL) | Lead(II) oxide, Maleic anhydride, Acetic acid | 1.27:1 anhydride/Pb ratio, catalytic acetic acid, slow conversion acs.org |

| Bismaleato lead(IV) | Lead ions, Maleate ions | Controlled diffusion in silica gel matrix researchgate.net |

Identification of Current Research Challenges and Prospective Avenues in this compound Chemistry

A significant challenge in the research and application of lead-containing compounds, including this compound, is the inherent toxicity of lead. ontosight.aichembk.com This necessitates careful handling, strict safety protocols, and consideration of the environmental impact of synthesis and disposal. ontosight.ai This challenge drives research towards creating highly stable and insoluble lead-based materials to minimize lead leaching and towards the development of safer alternatives.

Despite this challenge, several prospective avenues exist for this compound chemistry. The development of novel lead-based coordination polymers and MOFs with tailored properties continues to be a major research direction. By carefully selecting organic ligands, researchers aim to create materials with enhanced functionalities for applications such as catalysis, gas storage, and chemical sensing. nih.govscielo.brrsc.org For example, the synthesis of new lead-based CPs for luminescence sensing of various analytes highlights a promising future application. rsc.org

Another emerging area is the use of this compound complexes as precursors for the synthesis of nanomaterials. Calcination of nano-sized lead(II) coordination polymers can produce nano-sized lead(II) oxide particles. chemrevlett.com The initial particle size of the lead complex precursor plays a significant role in determining the size of the final derived lead oxide particles, which have size-dependent physical and chemical properties. chemrevlett.com This approach offers a route to control the morphology and size of lead oxide nanoparticles for potential use in various technological applications. Further research is also focused on enhancing the catalytic activity and stability of lead-based MOFs, for instance, in clean energy applications like electrocatalytic water splitting. nih.gov

Properties

CAS No. |

19136-34-6 |

|---|---|

Molecular Formula |

C4H2O4Pb |

Molecular Weight |

321 g/mol |

IUPAC Name |

1,3,2λ2-dioxaplumbepine-4,7-dione |

InChI |

InChI=1S/C4H4O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |

InChI Key |

JJWLMSCSLRJSAN-UHFFFAOYSA-L |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[Pb+2] |

Canonical SMILES |

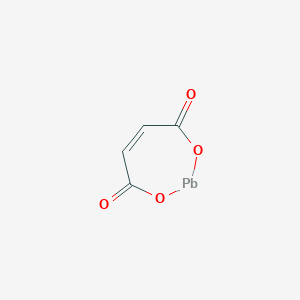

C1=CC(=O)O[Pb]OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Routes for Lead Maleate

Controlled Precipitation and Solvothermal Synthesis of Crystalline Lead Maleate (B1232345)

The formation of crystalline lead maleate can be achieved through carefully controlled precipitation reactions. The key to obtaining a crystalline product lies in managing the reaction parameters such as pH, temperature, and the concentration of reactants to influence the nucleation and growth processes. While specific studies focusing solely on the controlled precipitation of this compound are not extensively detailed in the public domain, the principles can be inferred from the synthesis of other lead carboxylates. For instance, the precipitation of lead(II) salts is known to be sensitive to pH, with carbonate complexes dominating at pH levels above 7, which can lead to the formation of insoluble lead carbonate as a byproduct if conditions are not carefully controlled industrialchemicals.gov.au.

Solvothermal synthesis, a method that involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point, is a powerful technique for producing crystalline coordination polymers. mdpi.com This method has been employed for the synthesis of various lead(II) coordination polymers with dicarboxylate ligands, suggesting its potential applicability for crystalline this compound. acs.org The choice of solvent can significantly influence the resulting structure, as demonstrated in the synthesis of lead(II) complexes with benzoate (B1203000) derivatives where different solvents led to different coordination polymers. mdpi.com While direct reports on the solvothermal synthesis of this compound are scarce, the methodology offers a promising route for obtaining crystalline phases by controlling the temperature and pressure, which can drive the reaction towards the desired product and enhance crystallinity.

The gel diffusion technique has been successfully employed for the first time to grow single crystals of this compound. ijert.org This method provides a convection-less medium, allowing for controlled diffusion of reactants and slow crystal growth, which is often essential for obtaining high-quality single crystals of sparingly soluble salts like many metal carboxylates. ucm.esasianpubs.orgresearchgate.net

In a typical procedure for growing this compound single crystals, a silica (B1680970) hydrogel is prepared by acidifying a sodium metasilicate (B1246114) solution. ijert.org The pH and density of the gel are critical parameters that need to be optimized. For this compound, good quality single crystals were grown from a gel medium with a pH of 5.5 and a density of 1.04 g/cc. ijert.org After the gel sets, a solution of a soluble lead salt, such as lead acetate (B1210297), is carefully added on top of the gel, which contains maleic acid. The lead(II) ions then diffuse slowly through the gel, reacting with the maleate ions to form crystals of this compound within the gel matrix. ijert.org

The single crystals of this compound obtained through this method were found to belong to the monoclinic crystal system with the P2₁/c space group. ijert.org The structure is characterized as a two-dimensional polymeric network stabilized by intermolecular hydrogen bonding. ijert.org

A common and straightforward method for the synthesis of this compound involves the direct reaction of lead(II) sources with maleic acid or its anhydride (B1165640). Lead(II) oxide (PbO) or lead(II) hydroxide (B78521) (Pb(OH)₂) are typically used as the lead source. ontosight.ai The reaction of lead(II) oxide or hydroxide with maleic acid is a direct acid-base type reaction that yields the lead salt of maleic acid. ontosight.ai

Another approach involves the reaction of a soluble lead salt, like lead(II) acetate, with maleic acid. A study by Bonhomme et al. describes the synthesis of this compound (PBMAL) by reacting lead(II) acetate trihydrate with maleic acid in an aqueous solution at 80°C. nih.gov This reaction yields a white precipitate of this compound. The same study also reports the synthesis of tribasic this compound hemihydrate ([Pb₄O₃]C₂H₂(CO₂)₂·(1/2)H₂O, TRIMAL) by reacting lead(II) oxide with maleic acid in water at 80°C. nih.gov

The crystal structure of this compound, PbC₂H₂(CO₂)₂, as determined from single-crystal X-ray diffraction data, is lamellar and consists of double layers of heptacoordinated lead atoms. nih.gov The lead atoms are bonded exclusively to the oxygen atoms of the maleate ligands. nih.gov The coordination polyhedron around the Pb²⁺ ion is hemidirected and significantly distorted, which is a common feature for lead(II) compounds due to the stereochemical activity of the 6s² lone pair of electrons. nih.gov

| Crystallographic Data for this compound (PbC₂H₂(CO₂)₂) | |

| Crystal System | Monoclinic ijert.org |

| Space Group | P2₁/c ijert.org |

| a (Å) | 8.134(2) nih.gov |

| b (Å) | 6.779(2) nih.gov |

| c (Å) | 10.150(3) nih.gov |

| β (°) | 109.91(3) nih.gov |

| Volume (ų) | 526.0(3) nih.gov |

| Z | 4 nih.gov |

Non-Conventional Synthesis Approaches for this compound

In addition to traditional solution-based methods, non-conventional synthesis techniques offer alternative routes to this compound, often with advantages such as faster reaction times, improved energy efficiency, and the ability to produce nanomaterials.

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is an emerging green chemistry approach for the synthesis of various materials, including metal-organic frameworks and metal carboxylates. mdpi.comnih.govrsc.org This solvent-free or low-solvent method typically involves grinding the solid reactants together in a ball mill. aip.orgrsc.org The mechanical force can induce reactions that are difficult to achieve through conventional solution-based methods. aip.org

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation, growth, and collapse of cavitation bubbles in a liquid medium generate localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. ijnnonline.net This technique has been successfully used to synthesize nano-sized lead(II) coordination polymers. ijnnonline.netmdpi.comkashanu.ac.irtandfonline.com For instance, nano-structured lead(II) coordination polymers have been prepared by the reaction of lead(II) nitrate (B79036) with various organic ligands under ultrasonic irradiation. ijnnonline.netkashanu.ac.ir These studies demonstrate that sonochemical methods can produce nanomaterials with controlled morphology and size, and often at a faster rate and under milder conditions than conventional methods. ijnnonline.net Given the successful application of sonochemistry to other lead complexes, it represents a promising strategy for the preparation of nano-sized this compound.

Microwave-assisted synthesis is another non-conventional method that employs microwave radiation to heat the reactants. mjcce.org.mkmdpi.comrsc.orgresearchgate.netmdpi.comconicet.gov.ar This technique can significantly accelerate reaction rates, often leading to higher yields and purer products in a shorter time compared to conventional heating methods. mdpi.com Microwave-assisted synthesis has been applied to the preparation of various metal carboxylates and coordination polymers. While there are no specific reports on the microwave-assisted synthesis of this compound, the successful synthesis of other lead-free piezoelectric powders and organic carboxylate derivatives by this method suggests its potential applicability. acs.orgmjcce.org.mk The reaction of a lead source with maleic acid in a suitable solvent under microwave irradiation could provide a rapid and efficient route to this compound.

Ligand Engineering and Stoichiometric Control in this compound Complexation

The structure and properties of lead(II) coordination polymers are highly dependent on the nature of the organic ligands and the stoichiometry of the reactants. Carboxylate ligands, such as maleate, can coordinate to lead(II) ions in various modes, including monodentate, bidentate (chelating or bridging), and multidentate, leading to a wide diversity of structural architectures from simple discrete molecules to one-, two-, or three-dimensional polymers. mdpi.com

Stoichiometric control is also a critical factor in the synthesis of this compound and its related complexes. The molar ratio of the lead salt to the carboxylic acid can determine the composition of the final product. nih.govgoogle.com For example, in the synthesis of lead palmitate, a 2:1 stoichiometric ratio of palmitic acid to lead acetate is used to form the lead dicarboxylate. rsc.org In the case of this compound, precise control of the stoichiometry between the lead source and maleic acid is necessary to obtain the desired lead(II) maleate, Pb(C₄H₂O₄), and to avoid the formation of basic salts like tribasic this compound, which can form under different stoichiometric conditions. nih.gov The interaction between lead(II) ions and long-chain carboxylates has been shown to form insoluble complexes with a 1:2 metal-to-carboxylate stoichiometry. nih.gov The solvent system can also play a crucial role in determining the stoichiometry of the isolated product, as demonstrated in the synthesis of lead(II) piperonylate complexes where different solvents led to the isolation of products with different stoichiometries. mdpi.com

Optimization of Reaction Parameters for Enhanced Product Purity and Morphological Control

The synthesis of this compound with desired characteristics hinges on the precise control of various reaction parameters. Optimization of these parameters is crucial for enhancing product purity, controlling crystal morphology, and ensuring desirable physical properties. Key parameters that are often manipulated include reactant concentrations, temperature, pH, and reaction time.

The optimization process often involves a systematic approach, such as factorial design or response surface methodology, to understand the influence of each parameter and their interactions. rsc.orgscispace.com For instance, in the synthesis of nano-sized lead oxide, reaction temperature, sodium hydroxide concentration, and lead(II) acetate concentration were identified as critical factors influencing particle size. scispace.com An optimal set of conditions was determined to be a reaction temperature of 88.56 °C, a sodium hydroxide concentration of 14.89 M, and a lead(II) acetate concentration of 0.87 M, which yielded a particle size of 19.75 nm. scispace.com While this example pertains to lead oxide, the principles of optimizing reaction parameters are directly applicable to the synthesis of this compound.

The purity of the final product is a significant concern, as impurities can affect its properties and performance. For example, in the synthesis of a maleate salt, the transition temperature of the solid can provide information about its purity, with pure, crystalline solids exhibiting a narrow melting temperature range. google.com

Control over the morphology of this compound, such as particle size and shape, is also a primary objective of synthesis optimization. In the preparation of timolol (B1209231) maleate-loaded nanoparticles, it was observed that increasing the concentration of polymers like chitosan (B1678972) and sodium alginate led to an increase in particle size. innovareacademics.in Specifically, at low concentrations of chitosan (0.01% w/v), sodium alginate (0.1% w/v), and calcium chloride (0.05% w/v), particle diameters ranged from 200.47±4.20 nm to 489.30±15.14 nm. innovareacademics.in Conversely, at higher concentrations, the particle diameter increased. innovareacademics.in This demonstrates the direct impact of reactant concentrations on the morphological characteristics of the final product.

The pH of the reaction medium is another critical parameter that can significantly influence the synthesis and properties of lead-containing compounds. Studies on the adsorption of lead ions have shown that pH plays a crucial role. scielo.org.zaacademicjournals.org For instance, the maximum adsorption of lead ions has been observed at a pH of 5.8, with a decrease in adsorption at lower pH values due to competition from hydrogen ions. academicjournals.org In acidic solutions, a decrease in pH from 4 to 1 resulted in a decrease in the intra-particle diffusion coefficient of lead ions. scielo.org.za While these studies focus on adsorption, the underlying principles of how pH affects lead ion availability and interaction are relevant to the synthesis of this compound. The solubility of lead compounds can also be pH-dependent, with higher pH values potentially leading to the precipitation of insoluble lead compounds like lead hydroxide or lead carbonate. scirp.org

The reaction temperature is a fundamental parameter that affects reaction kinetics and, consequently, the properties of the synthesized material. In the context of lead accumulation in tissues from lead acetate, it was found that environmental temperature influenced the amount of lead accumulated, and the duration of the treatment modified this effect. nih.gov In a different study on esterification reactions, increasing the temperature was found to accelerate the reaction. researchgate.net For the synthesis of this compound, controlling the temperature would be essential to manage the reaction rate and influence the crystalline structure and purity of the product.

The following tables summarize the influence of various reaction parameters on the synthesis and properties of related materials, providing insights that are applicable to the optimization of this compound synthesis.

Table 1: Effect of Reactant Concentration on Nanoparticle Size

| Formulation Component | Concentration (% w/v) | Resulting Particle Size (nm) | Reference |

| Chitosan (CS) | 0.01 | 200.47±4.20 to 489.30±15.14 | innovareacademics.in |

| Sodium Alginate (SA) | 0.1 | 200.47±4.20 to 676.33±107.76 | innovareacademics.in |

| Calcium Chloride (CaCl₂) | 0.05 | 350±64.88 to 676.33±107.76 | innovareacademics.in |

| Chitosan (CS) | 0.1 | 350±64.88 to 791.10±15.59 | innovareacademics.in |

| Sodium Alginate (SA) | 0.5 | 350±64.88 to 791.10±15.59 | innovareacademics.in |

| Calcium Chloride (CaCl₂) | 0.25 | 200.47±4.20 to 791.10±15.59 | innovareacademics.in |

Table 2: Optimized Parameters for Nano-sized Lead Oxide Synthesis

| Parameter | Optimized Value | Resulting Particle Size (nm) | Reference |

| Reaction Temperature | 88.56 °C | 19.75 | scispace.com |

| Sodium Hydroxide Concentration | 14.89 M | 19.75 | scispace.com |

| Lead(II) Acetate Concentration | 0.87 M | 19.75 | scispace.com |

Table 3: Influence of pH on Lead Ion Adsorption

| pH | Effect | Reference |

| 5.8 | Maximal adsorption of Pb²⁺ | academicjournals.org |

| 2.0 | Minimal adsorption of Pb²⁺ | academicjournals.org |

| 4 to 1 | Decrease in intra-particle diffusion coefficient | scielo.org.za |

Comprehensive Spectroscopic and Diffractional Characterization of Lead Maleate Structures

Electron Microscopy for Morphological and Elemental Analysis of Lead Maleate (B1232345) Nanostructures

Electron microscopy serves as a fundamental tool for visualizing and chemically characterizing materials at the nanoscale. xrfscientific.com For lead maleate nanostructures, techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Transmission Electron Microscopy (TEM) provide indispensable data on their size, shape, and elemental makeup. unite.itresearchgate.net

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis. bruker.comthermofisher.com When the electron beam strikes the sample, atoms within the sample emit characteristic X-rays. bruker.com The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental mapping of the sample's surface. thermofisher.com For this compound, an EDX analysis would confirm the presence of lead (Pb), carbon (C), and oxygen (O). researchgate.netresearchgate.netuni.edu The resulting EDX spectrum would display distinct peaks corresponding to these elements, verifying the compound's composition and assessing its purity by detecting any elemental contaminants. researchgate.net This combined SEM-EDX approach is crucial for correlating the morphology of this compound nanostructures with their elemental distribution.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the visualization of the internal structure of nanomaterials. unite.it In TEM, a beam of electrons is transmitted through an ultra-thin specimen. researchgate.net The resulting image provides detailed information about the particle size, morphology, and crystallinity of the material. mdpi.com Research on maleate nanoparticles has utilized TEM to observe their size and dispersion. researchgate.net For this compound nanostructures, TEM would reveal the internal features and the degree of aggregation or dispersion of the nanoparticles.

High-Resolution TEM (HRTEM) extends this capability to the atomic level, enabling the visualization of crystal lattices and defects. scribd.com This technique is invaluable for determining the crystallographic phase, unit-cell dimensions, and atomic arrangement of a material. nih.gov In the context of this compound, HRTEM could be used to study the crystal structure, identify any polymorphic forms, and observe atomic-scale features such as twinning or dislocations, which can significantly impact the material's properties. nih.govscribd.comvub.be

Thermal Analysis Techniques for Decomposition Pathways and Phase Transitions of this compound

Thermal analysis techniques are essential for understanding the thermal stability, decomposition behavior, and phase transitions of chemical compounds. intertek.com By subjecting a sample to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) provide a comprehensive thermal profile of the material. nih.govegyankosh.ac.inmdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. xrfscientific.comegyankosh.ac.in This technique is highly effective for determining the thermal stability and decomposition pattern of a compound. egyankosh.ac.in The resulting TGA curve plots mass loss against temperature, with each step in the curve representing a specific decomposition event, such as the loss of water molecules or the breakdown of the organic ligand. xrfscientific.comresearchgate.net

For a compound like this compound, TGA can elucidate the decomposition pathway. Studies on similar metal-organic compounds, such as bismaleato lead(IV), have shown multi-stage decomposition processes. researchgate.net A typical TGA of a metal maleate might show an initial weight loss corresponding to dehydration, followed by subsequent steps at higher temperatures indicating the decomposition of the maleate ligand, ultimately leaving a metal oxide residue. researchgate.net The specific temperatures at which these weight losses occur provide crucial information about the thermal stability of the this compound structure. researchgate.net

Table 1: Hypothetical TGA Decomposition Stages for this compound (Based on typical behavior of related metal maleates)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|---|

| 1 | 100 - 200 | Variable | Loss of adsorbed or coordinated water molecules. |

| 2 | 250 - 400 | ~30 - 40% | Initial decomposition of the maleate ligand (e.g., decarboxylation). |

| 3 | 400 - 600 | ~20 - 30% | Further fragmentation and decomposition of the organic component. |

| Final Residue | > 600 | - | Stable lead oxide (e.g., PbO). |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the thermal events occurring in a sample as it is heated or cooled. researchgate.netmdpi.com DTA measures the temperature difference between a sample and an inert reference, while DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. nih.govmdpi.com Both techniques detect physical and chemical changes such as melting, crystallization, phase transitions, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the thermogram. nih.gov

For this compound, DTA/DSC analysis complements TGA by identifying the energetic nature of the decomposition steps. For instance, the thermal analysis of bismaleato lead(IV) revealed endothermic and exothermic peaks corresponding to its decomposition pattern. researchgate.net A sharp endothermic peak would typically indicate melting, while broad exothermic peaks at higher temperatures would signify the oxidative decomposition of the organic maleate portion of the compound. researchgate.net The presence of multiple peaks can indicate complex, multi-step decomposition pathways or phase transitions before decomposition. intertek.comresearchgate.net

Table 2: Representative DTA/DSC Thermal Events for a Metal Maleate (Illustrative example based on published data for similar compounds)

| Peak Type | Peak Temperature (°C) | Associated Event |

|---|---|---|

| Endotherm | ~150 - 250 | Melting / Dehydration |

| Exotherm | ~300 - 450 | Oxidative decomposition of the maleate ligand |

| Exotherm | ~450 - 600 | Further decomposition and formation of final oxide |

Theoretical and Computational Chemistry Approaches to Lead Maleate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Lead Maleate (B1232345)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structure and bonding. aps.org DFT calculations, often combined with molecular dynamics (MD) simulations, have been instrumental in understanding the interactions within maleate-containing systems. nih.govmdpi.comresearchgate.net These computational tools allow for the investigation of hydrogen bonding motifs and the formation of complex structures in solution. nih.govmdpi.comresearchgate.net

Geometry optimization is a fundamental step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule. syr.edu For the maleate dianion, DFT calculations at the PBE0 level of theory with the def2-TZVPPD basis set have been used to optimize its geometry, revealing a C2v symmetry. rsc.org

The electronic structure of maleate, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), plays a crucial role in its stability and reactivity. helmholtz-berlin.de Analysis of the maleate dianion shows that its HOMO has significant electron density on the C=C bond between the carboxylate groups. rsc.orghelmholtz-berlin.de This localization of electron density is believed to make maleate less stable compared to its isomer, fumarate, where the HOMO is more delocalized over the carboxylate groups. rsc.orghelmholtz-berlin.de This difference in electronic distribution can influence how maleate interacts and bonds with other molecules or ions. rsc.orghelmholtz-berlin.de

In the context of lead complexes, the electronic configuration of Pb(II) is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁰. mdpi.com Quantum chemical studies indicate that the bonding and structure of lead(II) complexes are primarily governed by the 6s and 6p subshells, with negligible involvement of the 5d orbitals. mdpi.com The stereochemically active 6s² lone pair can influence the coordination geometry around the lead center. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for Maleate Dianion (DFT/PBE0) No specific bond lengths or angles for lead maleate were found in the search results. The following table is a hypothetical representation based on typical computational outputs.

| Parameter | Value |

|---|---|

| Pb-O Bond Length (Å) | Data not available |

| O-Pb-O Bond Angle (°) | Data not available |

| C=C Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

Vibrational frequency calculations are essential for interpreting and predicting infrared (IR) and Raman spectra. numberanalytics.com These calculations provide insights into the vibrational modes of a molecule, which are directly related to its structure and bonding. numberanalytics.commckendree.edu By correlating calculated frequencies with experimental spectra, chemists can confirm molecular structures and understand the nature of chemical bonds. mckendree.edu

For instance, temperature-dependent infrared spectroscopy has been used to study the vibrational modes of methylammonium (B1206745) lead halide single crystals, revealing drastic changes across phase transitions. arxiv.org DFT computations can also reveal the spectral features of dimers and trimers in solution, which can be confirmed by techniques like ATR-IR spectroscopy. nih.gov The accuracy of these calculations is crucial, and they often require scaling to match experimental anharmonic frequencies. mdpi.com

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Hypothetical this compound Complex This table is illustrative as specific vibrational data for this compound was not available in the search results. The data presented is hypothetical.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | Data not available | Data not available | Carbonyl stretch |

| ν(C=C) | Data not available | Data not available | Alkene stretch |

| ν(Pb-O) | Data not available | Data not available | Lead-Oxygen stretch |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. mdpi.com In the context of this compound, MD simulations can provide insights into its behavior in solution, including solvent interactions and the formation of associates. For instance, MD simulations coupled with DFT have been used to study the association processes in aqueous solutions of maleate salts, revealing the formation of heterodimers and trimers driven by intermolecular hydrogen bonds. nih.govmdpi.comresearchgate.net These simulations have shown that the maleic acid monoanion plays a key role in these association processes. nih.govmdpi.com

Quantum Chemical Investigations of Lead-Maleate Coordination Mechanisms and Stereochemistry

Quantum chemical calculations are crucial for understanding the coordination of lead(II) with the maleate ligand. The stereochemistry of lead(II) complexes is often influenced by its 6s² lone pair, which can be stereochemically active, leading to a "hemidirected" coordination geometry where ligands occupy only part of the coordination sphere. researchgate.netrsc.org This is in contrast to a "holodirected" geometry where ligands are distributed more symmetrically around the lead ion. rsc.org

Studies on various lead(II) complexes have shown that the coordination environment can vary significantly depending on the ligands. mdpi.com For example, in sulfur-rich environments, Pb(II) has been found to favor a three-coordinate trigonal pyramidal geometry. nih.gov In a complex with pyridine (B92270) and acetate (B1210297) ligands, lead(IV) was found to have a seven-coordinate structure. rsc.org Quantum chemical studies on lead oxide minerals have also been important in understanding their surface chemistry and interaction with various reagents. mdpi.comencyclopedia.pub

Predictive Modeling for Novel this compound Derivatives and Polymorphs

Predictive modeling, leveraging techniques like machine learning (ML) and high-throughput computational screening, is increasingly used to discover new materials with desired properties. rsc.orgacs.orgnih.gov These methods can be applied to predict novel derivatives and polymorphs of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is critical in pharmaceuticals and materials science as different polymorphs can have different properties. researchgate.netmdpi.com

Computational methods can predict the possible polymorphs of a compound based on its molecular structure. mdpi.com For example, machine learning models trained on DFT-calculated data have been used to identify promising lead-free perovskite candidates from a vast number of possibilities. rsc.org Similarly, such predictive modeling could be employed to screen for novel this compound derivatives with specific electronic or structural properties or to identify stable polymorphs of this compound itself. researchgate.net

Applications of Lead Maleate in Advanced Materials Science and Engineering

Role of Lead Maleate (B1232345) as a Stabilizer and Additive in Polymer Science

Lead-based stabilizers are among the most cost-effective heat stabilizers for polyvinyl chloride (PVC), providing excellent heat and light stability, which in turn preserves the material's mechanical and electrical properties over a wide processing range. specialchem.com Lead maleate, and particularly tribasic this compound, are prominent examples of these stabilizers. acs.org Their primary function is to act as scavengers for the hydrogen chloride (HCl) that is released during the thermal degradation of halogenated polymers, thereby preventing a chain reaction of decomposition. acs.org

This compound is an active heat stabilizer for halogenated polymers. ijert.org Halogenated polymers, such as PVC, chlorinated polyethylene (B3416737), and copolymers of vinyl chloride, are inherently unstable at the high temperatures required for processing. additives-pvc.comgoogle.com The incorporation of lead stabilizers like this compound is crucial for preventing thermal degradation. additives-pvc.comacademicjournals.org These stabilizers neutralize the HCl evolved during processing, slowing the degradation of the polymer. acs.org

In polymeric composites, the addition of this compound helps maintain the structural integrity and performance characteristics of the blended material. For instance, in composites made of PVC and other polymers like polyethylene or acrylonitrile-butadiene-styrene (ABS), the stabilizer ensures the PVC component does not degrade during melt processing, which would compromise the properties of the final composite. google.com The effectiveness of these stabilizers is often compared to other systems, such as organotin compounds, with lead salts noted for their high performance. acs.orgacademicjournals.org High-density composites have also been developed using polymer-metal formulations to replace lead in applications like radiation shielding, though these are distinct from the use of this compound as an additive. ecomass.com

Table 1: Comparison of Stabilizer Systems for Halogenated Polymers

| Stabilizer Type | Primary Function | Key Advantages | Common Examples |

|---|---|---|---|

| Lead Salts | HCl Scavenger, Heat Stabilizer | Cost-effective, excellent heat and light stability, wide processing window. specialchem.com | Tribasic this compound, Dibasic lead phosphite, Lead stearate. acs.orgaltek.ae |

| Organotins | HCl Scavenger, Replaces unstable chlorine atoms. additives-pvc.com | High efficiency, good clarity in final product. | Dibutyltin maleate, Dioctyltin maleate. additives-pvc.comindianvinylcouncil.com |

| Metal Soaps (Ca/Zn) | HCl Scavenger | Non-toxic, suitable for food packaging applications. indianvinylcouncil.com | Calcium Stearate, Zinc Stearate. indianvinylcouncil.com |

| Organic Stabilizers | Radical Scavenger, HCl Scavenger | Environmentally friendly alternatives. academicjournals.org | N-substituted maleimides. academicjournals.org |

A significant industrial application of this compound is in the formulation of insulation and jacketing for electrical wires and cables. ijert.orgepa.gov These applications often use PVC due to its excellent insulating properties and flexibility. However, the extrusion process requires high temperatures that would otherwise degrade the PVC. additives-pvc.com Lead stabilizers are incorporated into the PVC compound to ensure it can withstand these processing temperatures without decomposition. additives-pvc.comepa.gov

The resulting stabilized PVC exhibits superior long-term thermal stability and electrical properties, which are critical for the service life of wiring and cabling. specialchem.com Life-cycle assessments conducted by the EPA and industry partners have evaluated standard wire and cable formulations containing lead-based heat stabilizers against lead-free alternatives. epa.govepa.gov While the industry is exploring alternatives, lead stabilizers have historically been a key component for ensuring the durability and safety of PVC-based wire insulation. epa.govepa.gov

Integration of this compound in Functional Coatings and Thin Films

This compound is utilized in the formulation of functional coatings and can be used to synthesize materials for thin films. chembk.comontosight.ai Functional coatings are designed to enhance product performance or aesthetics, providing properties like corrosion resistance, specific colors, or improved durability. kindle-tech.comevatecnet.com Thin films are extremely thin layers of material, from nanometers to a few microns thick, deposited onto a substrate to impart specific functional properties such as transparency, electrical conductivity, or scratch resistance. kindle-tech.com

While specific formulations are proprietary, lead compounds, in general, are used in manufacturing certain pigments, glasses, and enamels. ontosight.ai The integration of this compound into a coating formulation can contribute to these properties. The production of such coatings can involve various deposition techniques, including sputtering and other physical vapor deposition (PVD) methods, which are used to create uniform thin films with desired microstructures. kindle-tech.comkit.edu

Precursor Chemistry and Catalytic Applications of this compound in Inorganic and Organic Synthesis

This compound serves as a precursor in the synthesis of other materials and exhibits catalytic activity. chembk.comontosight.aiacs.org As a precursor, it is a starting compound that is transformed into a different material during a chemical reaction. For example, it can be used to synthesize flexible materials and other polymers. chembk.com The synthesis of this compound itself, as well as tribasic this compound, involves the reaction of a lead source like lead(II) oxide with maleic acid or maleic anhydride (B1165640) under controlled conditions. acs.orgontosight.ai

Research has also explored the catalytic applications of lead(II) complexes. While not always involving this compound specifically, related lead carboxylate complexes have been shown to act as heterogeneous catalysts for reactions such as the cyanosilylation of aldehydes. rsc.org These catalysts can often be recovered and recycled without significant loss of activity. rsc.org The catalytic potential stems from the ability of the lead center to coordinate with reactants, facilitating chemical transformations. gelest.com

Electronic and Optical Material Applications of this compound

This compound is used as an additive in the field of electronic materials and possesses optical properties that make it suitable for specific applications. chembk.com Its structural characteristics contribute to its utility in this domain.

Crystals of this compound have been found to be transparent throughout the entire visible region of the electromagnetic spectrum. ijert.org This wide transparency makes the material a candidate for optoelectronic applications. ijert.org Materials with high transparency are essential for components that must allow light to pass through with minimal absorption, a key requirement in many optical and electronic devices. researchgate.net The optical band gap for this compound has been estimated to be approximately 4.3 eV, a value indicative of its transparency to visible light. ijert.org

Furthermore, lead-containing materials, such as leaded acrylic, are used for their radiation-shielding properties while maintaining optical clarity. marshield.com Leaded acrylic is a transparent plastic containing chemically introduced organo-lead salt compounds, demonstrating how lead can be integrated into polymers to create clear, functional materials for specialized applications like x-ray shielding. marshield.com

Table 2: Optical Properties of this compound

| Property | Value/Characteristic | Implication for Applications | Source |

|---|---|---|---|

| Optical Transparency | Transparent in the entire visible region (200 nm - 1200 nm). | Suitable for use as a wide transparency material in optoelectronic devices. | ijert.org |

| Optical Band Gap | ~4.3 eV | Indicates low absorption of visible light, confirming its transparency. | ijert.org |

Additive in Electronic Materials, Batteries, and Liquid Crystal Displays

This compound, and more specifically its tribasic form, has been primarily utilized as a specialized additive, most notably as a heat stabilizer in halogenated polymers like polyvinyl chloride (PVC). pageplace.deijert.org This function is critical in the manufacturing of materials for the electronics industry, particularly for wire insulation and cable jacketing. pageplace.deijert.org

Role in Electronic Materials:

Lead-based stabilizers are among the most cost-effective and widely used for PVC. seepvcforum.comadditivesforpolymer.com They impart excellent thermal stability, which is crucial for PVC products that have a long service life and must endure significant heat during the fabrication process. seepvcforum.com The addition of this compound to PVC formulations enhances the material's heat resistance, electrical insulation properties, and long-term mechanical strength. seepvcforum.comloewenton.org These characteristics are essential for electrical wiring and cables to prevent thermal degradation and ensure safe, reliable performance.

A 2017 study successfully synthesized and characterized this compound (PbM) crystals, revealing properties that underscore their suitability for specialized applications. ijert.org The research confirmed the compound's potential as an active heat stabilizer and highlighted its wide optical transparency across the entire visible spectrum, making it a candidate for optoelectronic applications. ijert.org

Interactive Data Table: Properties of Synthesized this compound Crystals Data sourced from a 2017 crystal growth and characterization study. ijert.org

| Property | Value | Description |

|---|---|---|

| Chemical Formula | PbC₂H₂(CO₂)₂ | Confirmed by elemental analysis. |

| Crystal System | Monoclinic | Determined by Single Crystal X-Ray Diffraction. |

| Space Group | P2₁/C | A common space group for monoclinic crystals. |

| Structure | 2D Polymeric | The crystal structure is stabilized by hydrogen bonding. |

| Optical Property | Wide Transparency | Transparent in the entire visible light range. |

Despite its utility, tribasic this compound has certain limitations. When compared to other lead-based stabilizers like tetrabasic lead fumarate, it can offer lower thermal stability and electrical resistance values. pageplace.de Furthermore, its inherent yellow color and tendency to form metallic lead when exposed to light can restrict its use in applications where color and clarity are important. pageplace.de

Use in Batteries and Liquid Crystal Displays:

While some chemical industry literature notes this compound as an additive in the fields of batteries and liquid crystal displays, detailed research elaborating on its specific function and mechanism in modern battery chemistries, such as lead-acid or lithium-ion, is not prominent in available scientific publications. pageplace.de The conventional chemistry of a lead-acid battery involves lead, lead dioxide, and sulfuric acid, without the inclusion of maleate additives. technologynetworks.com Similarly, for Liquid Crystal Displays (LCDs), the core functionality relies on the electro-optical properties of liquid crystal molecules, polarizers, and thin-film transistors. wikipedia.org Although the demonstrated optical transparency of this compound makes it a theoretical candidate for optoelectronic components, its specific use as an additive in commercial LCD panels is not substantiated by the reviewed literature. ijert.org

Sensor Technology and Detection Mechanisms Utilizing this compound

The application of this compound in sensor technology is an area of theoretical potential rather than established practice. The interest stems from broader research into a class of materials known as Metal-Organic Frameworks (MOFs).

Theoretical Potential in Chemical Sensing:

MOFs, which are compounds consisting of metal ions or clusters coordinated to organic ligands, have garnered significant attention for their potential use in chemical sensing. ijert.org This is due to their porous structures and the diverse functionalities that can be engineered into them. Maleic acid is a dicarboxylic acid, a type of organic ligand that can form these frameworks. ijert.org As a metal-organic compound derived from a dicarboxylic acid, this compound possesses a structural foundation similar to that of MOFs being explored for gas storage and chemical sensing applications. ijert.org

However, a comprehensive review of scientific and patent literature reveals a significant lack of specific research into sensors that utilize this compound as the active sensing component. The vast majority of current research in this area focuses on the development of sensors for the detection of lead ions in various environments, using materials such as bimetallic MOFs, biochar, and gold nanoparticles. rsc.orgmdpi.comnih.gov There is no readily available evidence of a detection mechanism where this compound itself is the primary material used to detect another substance. While a publication from Sandia National Laboratories titled "Tribasic this compound and this compound : synthesis, structural and..." suggests in-depth material research, its full contents and any potential sensor applications mentioned within are not accessible. sandia.gov

Environmental Occurrence and Remediation Methodologies for Lead Maleate

Analytical Methodologies for the Detection and Quantification of Lead Maleate (B1232345) in Abiotic Environmental Matrices

The detection of lead compounds in environmental samples such as soil and water is critical for monitoring and risk assessment. nih.gov While direct quantification of the specific "lead maleate" salt is complex, the standard approach involves determining the total lead concentration and, when necessary, employing speciation analysis to differentiate its various forms. nih.govresearchgate.net

Several highly sensitive analytical techniques are available for quantifying total lead in environmental matrices. nih.gov These include laboratory-based methods like atomic absorption spectrometry (AAS), inductively coupled plasma-optical emission spectroscopy (ICP-OES), and inductively coupled plasma-mass spectrometry (ICP-MS). nih.govresearchgate.netwho.int These methods are known for their accuracy and low detection limits. researchgate.netwho.int For on-site or in-field screening, electrochemical techniques such as square wave anodic stripping voltammetry (SWASV) offer a cost-effective and portable alternative with a limit of detection well below regulatory action limits for lead in soil. nih.gov

To specifically identify and quantify this compound, speciation analysis is required. This process separates different chemical forms of an element, such as distinguishing between inorganic lead ions and organometallic compounds like this compound. nih.govresearchgate.net Sample preparation for these analyses is a crucial step, often involving extraction from a solid matrix like soil into a liquid phase. nih.gov Milder extraction fluids containing dilute acids and chelating agents can be used to mobilize lead for analysis. nih.gov

The following table summarizes common analytical methods for lead determination in environmental samples.

| Analytical Method | Principle | Application | Key Features |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free atoms in a gaseous state. | Quantification of total lead in water and digested soil samples. who.int | Widely available, good sensitivity. Can be flame (FAAS) or graphite (B72142) furnace (GFAAS) based. who.intresearchgate.net |

| Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) | Atoms and ions in a sample are excited in a high-temperature plasma and emit light at characteristic wavelengths. | Determination of total lead concentration in various environmental samples. nih.gov | Multi-element capability, high throughput. who.int |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ions are generated in a plasma and separated based on their mass-to-charge ratio. | Trace and ultra-trace analysis of lead; isotope analysis. researchgate.net | Extremely high sensitivity and low detection limits. researchgate.net |

| X-Ray Fluorescence (XRF) Spectrometry | Measures fluorescent X-rays emitted from a sample excited by X-rays. | In-situ screening of lead in paint and soil. who.intepa.gov | Portable, non-destructive, provides rapid results. who.int |

| Electrochemical Analysis (e.g., SWASV) | Measures the current response of an analyte to a changing potential. | On-site screening of lead in soil extracts and water. nih.gov | Low-cost, portable, minimal training required. nih.gov |

Abiotic Degradation Pathways and Environmental Fate of this compound in Aqueous and Terrestrial Systems

The environmental fate of this compound is governed by the distinct behaviors of its constituent ions, lead (Pb²⁺) and maleate (C₄H₂O₄²⁻), following dissociation in environmental systems. Lead itself is a persistent element and does not biodegrade, though its compounds can be transformed. researchgate.netdcceew.gov.au The maleate anion, being an organic molecule, is susceptible to further degradation.

In aqueous environments, this compound is expected to dissociate. The subsequent fate of the components is influenced by abiotic processes like hydrolysis and phototransformation.

Hydrolysis: The maleate ion, as an ester salt, can undergo hydrolysis, a reaction with water that can break it down. The rate of hydrolysis for organic compounds is often dependent on pH. acs.orgresearchgate.net For similar ester compounds, hydrolysis can lead to the formation of smaller, more soluble molecules. wiley-vch.deeuropa.eu The lead ion (Pb²⁺) does not hydrolyze in the sense of degradation but forms various aqueous complexes with hydroxide (B78521) ions (OH⁻), with its speciation being highly dependent on the pH of the water. mdpi.com

Phototransformation: This process, also known as photolysis, involves the degradation of a chemical by light energy. chemycal.com Organic molecules like the maleate anion can be susceptible to phototransformation, particularly in the presence of natural substances in water that can accelerate the reaction. researchgate.net The process can lead to the cleavage of chemical bonds and the formation of various photoproducts. researchgate.net While specific studies on this compound are scarce, research on other organic pollutants shows that photolysis follows pseudo-first-order kinetics and can be a significant degradation pathway in sunlit surface waters. researchgate.net

The mobility and bioavailability of lead in terrestrial systems are largely controlled by its sorption (binding) to and desorption (release) from soil particles. researchgate.netsoilsandrocks.com When this compound enters the soil, the lead (Pb²⁺) cation is the primary driver of its interaction with soil interfaces.

The sorption of lead is strongly influenced by several soil properties:

Soil pH: This is a critical factor. Lead sorption increases as the soil pH increases, which is due to a rise in negative surface charges on soil colloids and the precipitation of lead hydroxides or carbonates at higher pH levels. mdpi.comresearchgate.netmdpi.com

Organic Matter: Soil organic matter, including humic substances, has a high affinity for lead ions, forming stable organo-lead complexes that reduce lead's mobility and bioavailability. soilsandrocks.comresearchgate.net

Clay and Mineral Content: Clay minerals and metal oxides (e.g., iron and manganese oxides) provide surfaces with negative charges that can bind lead cations through cation exchange and specific adsorption. mdpi.comnih.gov

Desorption, the release of bound lead back into the soil solution, is generally low for lead due to its strong binding. researchgate.net Factors that favor sorption, such as higher pH and organic matter content, negatively correlate with desorption. researchgate.net

The following table summarizes key research findings on the factors influencing lead sorption and desorption in soils.

| Factor | Effect on Sorption | Effect on Desorption | Research Finding Summary |

| pH | Increases with increasing pH | Decreases with increasing pH | Sorption is significantly and positively correlated with pH. researchgate.netmdpi.com At low pH (3-5), adsorption dominates, while at high pH (6-7), precipitation is the main process. researchgate.net |

| Organic Carbon (%OC) | Increases with increasing %OC | Decreases with increasing %OC | Organic matter provides numerous binding sites, forming strong complexes with lead and reducing its mobility. researchgate.netsoilsandrocks.comresearchgate.net |

| Cation Exchange Capacity (CEC) | Increases with increasing CEC | Decreases with increasing CEC | Soils with higher CEC, often associated with higher clay and organic matter content, show greater lead retention. researchgate.net |

| Clay Content | Increases with increasing clay content | Decreases with increasing clay content | Clay minerals offer a large surface area and negative charges for lead adsorption. researchgate.netnih.gov |

| Temperature | Increases with increasing temperature | Variable | Studies have shown that the sorption reaction for lead can be endothermic, meaning sorption increases with temperature. scirp.org |

Advanced Remediation Strategies for Lead Contamination Involving Maleate-Based Approaches (excluding biological)

While conventional methods for lead remediation exist, such as chemical precipitation and ion exchange, there is growing interest in advanced, cost-effective materials. researchgate.netmdpi.com Maleate-based approaches represent an innovative strategy in this area, utilizing the lead-binding capacity of the maleate functional group in novel materials.

One such advanced strategy is the use of maleate/polyacrylonitrile (PAN) nanocomposite nanofibers for the adsorptive removal of lead from wastewater. researchgate.net This method involves creating nanofibers with a high surface area and embedding maleate nanoparticles within them. researchgate.net

The process leverages the unique properties of nanomaterials for efficient pollutant capture. researchgate.net The maleate/PAN nanofibers are produced using the electrospinning technique. researchgate.net In laboratory studies, these nanofibers have demonstrated a very high adsorption capacity for lead. researchgate.net The effectiveness of the removal process is optimized by controlling several key parameters. researchgate.net

The following table presents the optimized conditions and results from a study on lead removal using maleate/PAN nanocomposite nanofibers. researchgate.net

| Parameter | Optimized Value | Finding |

| Initial Lead Concentration | 25 mg/L | The efficiency of the adsorbent is tested against a specific initial pollutant load. researchgate.net |

| Adsorbent Dosage | 1.85 g/L | This represents the optimal amount of nanofiber material needed for effective removal. researchgate.net |

| pH | 6 | The pH was optimized to achieve maximum lead uptake, aligning with the general principle that lead adsorption is favorable at mildly acidic to neutral pH. researchgate.net |

| Contact Time | 60 min | A relatively short contact time is required to reach equilibrium, indicating rapid adsorption kinetics. researchgate.net |

| Maximum Adsorption Capacity (q_max) | 349.15 mg/g | This value, determined from isotherm models, indicates a very high capacity of the material to hold lead, making it a potentially powerful tool for wastewater treatment. researchgate.net |

This maleate-based nanosorbent demonstrates how functional organic molecules can be integrated into advanced materials to create highly effective systems for remediating heavy metal contamination. researchgate.net

Mechanistic and Kinetic Investigations of Reactions Involving Lead Maleate

Reaction Kinetics of Lead Maleate (B1232345) Formation and Decomposition Processes

The formation of lead maleate typically involves the reaction of a soluble lead(II) salt with maleic acid or a soluble maleate salt in an aqueous solution, leading to its precipitation due to low solubility. A common laboratory preparation involves reacting lead(II) acetate (B1210297) or lead(II) oxide with maleic acid under controlled pH conditions. While specific kinetic parameters for the formation of this compound are not extensively documented in publicly available literature, the reaction is generally rapid, characteristic of precipitation reactions involving divalent metal ions and dicarboxylic acids.

The kinetics of the thermal decomposition of this compound and related compounds have been investigated to understand their thermal stability and breakdown mechanisms. The decomposition process is critical for applications where the material might be exposed to high temperatures. While direct kinetic studies on this compound are sparse, analysis of analogous systems provides significant insight. For instance, the solid-state thermal decomposition of enalapril (B1671234) maleate, a salt containing the maleate anion, has been studied in detail. This reaction involves an intramolecular cyclization to form a diketopiperazine derivative and maleic acid. conicet.gov.arnih.gov The kinetics of this process were found to be complex, with the mechanism shifting depending on the physical state of the material. Below its melting point, the decomposition follows a nucleation-based mechanism, whereas in the liquid state, it is better described by first-order kinetics. conicet.gov.ar

Isoconversional kinetic analysis, a model-free method used to determine activation energy (Ea) without assuming a specific reaction model, has been applied to the decomposition of enalapril maleate. conicet.gov.ar Methods like the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) are standard isoconversional techniques that analyze data from thermogravimetric analysis (TGA) at different heating rates. caotechnology.com.aubohrium.comtno.nlnih.gov For the solid-state cyclization of enalapril maleate, a significant activation energy has been determined, indicating a substantial energy barrier for the decomposition. conicet.gov.ar

| Kinetic Method | Activation Energy (Ea) (kJ/mol) | Reaction Model / Notes | Reference |

| Kissinger-Akahira-Sunose (KAS) | 198 | Isoconversional method. Mechanism is nucleation-based in the solid state. | conicet.gov.ar |

| Isothermal FT-IR Microscopy | 195 ± 12 | Follows a power-law equation (n = 1/4), indicating autocatalytic solid-state decomposition. |

Ligand Exchange and Complexation Dynamics in Lead-Maleate Systems

In aqueous environments, lead(II) ions can form complexes with maleate anions. The maleate ligand, being a dicarboxylate, can coordinate to the lead ion through its two carboxylate groups, acting as a bidentate chelating agent. The formation and stability of these complexes are fundamental to understanding lead's behavior in relevant systems. Polarographic studies have been employed to investigate mixed-ligand complexes of lead(II) with maleate and other ligands, such as amino acids. researchgate.netasianpubs.org These studies confirm the formation of ternary complexes, for example, of the type [Pb(maleate)(amino acid)], and allow for the determination of their stability constants.

Ligand exchange reactions involve the replacement of a ligand in a coordination complex with another ligand from the surrounding solution. chemguide.co.uk The kinetics of these reactions are crucial in determining the lability or inertness of a complex. solubilityofthings.com Ligand substitution can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I) mechanisms. libretexts.org

Dissociative (D) Mechanism: The original ligand departs first, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. This is often the rate-limiting step. libretexts.org

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which the leaving group then departs.

Interchange (I) Mechanism: The incoming ligand enters the outer coordination sphere and replaces a ligand from the inner sphere in a single concerted step, without a distinct intermediate.

Lead(II) complexes are generally considered kinetically labile, meaning they undergo rapid ligand exchange. nih.gov This lability is attributed to the large ionic radius of Pb²⁺ and its flexible coordination geometry, influenced by the stereochemically active 6s² lone pair of electrons. Therefore, in a lead-maleate system, the maleate ligand can be readily replaced by other ligands with a stronger affinity for the lead(II) ion. The kinetics of such an exchange would depend on the concentration and nucleophilicity of the incoming ligand, as well as the strength of the lead-maleate bond.

| Ligand | Complex Species | Log β | Method | Conditions | Reference |

| Dithiocarbaminoacetic acid | [Pb(TCA)₂] | 13.2 | Polarography | - | nih.gov |

| Phthalate & Amino Acids | Mixed-ligand | N/A | Polarography | Stability constants determined | researchgate.net |

| Penicillamine | [Pb(Pen)] | 13.04 | Potentiometry | Tridentate (NH₂, COO⁻, S⁻) coordination | nih.gov |

| Cysteine | [Pb(Cys)] | 12.35 | Potentiometry | Tridentate (NH₂, COO⁻, S⁻) coordination | nih.gov |

Note: This table includes data for related ligands to provide context for the stability of lead(II) carboxylate and chelate complexes, as specific data for the simple [Pb(maleate)] complex is limited.

Role of this compound as an Intermediate or Catalyst in Chemical Transformations

This compound has been noted for its potential application as a catalyst in organic synthesis. The catalytic activity of lead(II) compounds often stems from the Lewis acidity of the Pb²⁺ ion, which can activate substrates by coordinating to them. While specific, detailed mechanistic studies of reactions catalyzed by this compound are not abundant, the catalytic potential of related lead(II) complexes has been demonstrated. For example, various lead(II) coordination compounds have been shown to act as effective heterogeneous catalysts for the cyanosilylation of aldehydes. In these reactions, the lead center is thought to activate the aldehyde carbonyl group, facilitating the nucleophilic attack of the cyanide.

The maleate ligand itself can be a reactive species, and its coordination to a lead ion can modulate this reactivity. This suggests a potential role for this compound as a reaction intermediate or as a precursor to an intermediate species. The isomerization of maleates to fumarates is a well-known chemical transformation that proceeds through intermediates. researchgate.net In some systems, this isomerization is catalyzed by thiyl radicals, which add reversibly to the carbon-carbon double bond. beilstein-journals.org The formation of an intermediate is a key feature of these mechanisms. While not directly involving lead, these studies highlight the reactivity of the maleate double bond.

Solid-State Reaction Mechanisms Involving this compound Precursors

Solid-state reactions involve transformations that occur directly between solid reactants without a solvent. slideshare.net The kinetics and mechanisms of these reactions are distinct from solution-phase chemistry and are heavily dependent on factors like crystal structure, defects, particle size, and diffusion rates. berkeley.edu this compound can act as a precursor in solid-state synthesis, where it is heated, often with other solid reactants, to form new materials like mixed-metal oxides or ceramic composites. arxiv.orgresearchgate.net

A pertinent example of solid-state reactivity involving a maleate salt is the thermal degradation of enalapril maleate. conicet.gov.arnih.gov This process, which occurs below the melting point, is a true solid-state reaction. Kinetic analysis of the isothermal decomposition curves reveals sigmoidal shapes, which are characteristic of solid-state reactions that proceed via nucleation and growth mechanisms. conicet.gov.ar The initial phase of the reaction is an induction period, followed by an acceleratory period where product nuclei form and grow, creating a reactive interface that propagates through the crystal.

| Parameter | Value / Model | Description | Reference |

| Reaction Type | Intramolecular Cyclization | Solid-state degradation to form enalapril diketopiperazine. | conicet.gov.ar |

| Activation Energy (Ea) | 198 kJ/mol (KAS method) | Energy barrier for the solid-state transformation. | conicet.gov.ar |

| Reaction Mechanism | Nucleation and Growth | Characterized by an induction period followed by an acceleration period, typical of solid-state reactions. | conicet.gov.ar |

| Kinetic Model (Isothermal) | Power-law (n = 1/4) | Best fit for the decomposition kinetics, suggesting a random nucleation-controlled process. |

Emerging Research Directions and Future Perspectives on Lead Maleate

Design and Synthesis of Nanostructured Architectures of Lead Maleate (B1232345)

The deliberate design and synthesis of materials at the nanoscale is a cornerstone of modern materials science, offering the potential to unlock novel properties and functionalities. In the context of lead maleate, the development of nanostructured architectures is a key area of emerging research. Techniques such as sonochemical synthesis are being explored to create nano-sized lead-containing coordination polymers. ijnnonline.netnih.govnih.gov This method utilizes ultrasonic irradiation to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures, which can drive chemical reactions and control the nucleation and growth of nanoparticles.

For instance, sonochemical methods have been successfully employed to synthesize nano-sheets and nano-belts of lead(II) coordination polymers. nih.govnih.gov These nanostructures can serve as precursors for the preparation of other nano-materials, such as lead(II) oxide nanoparticles. nih.govnih.gov The ability to control the morphology (e.g., nanoparticles, nanobelts, nanosheets) and size of this compound at the nanoscale is anticipated to influence its chemical reactivity, thermal stability, and performance in various applications.

| Synthesis Method | Resulting Nanostructure | Potential Advantages |

| Sonochemical Synthesis | Nanoparticles, Nanosheets, Nanobelts | Homogeneous nucleation, reduced crystallization time, control over morphology |

| Controlled Precipitation | Nanoparticles | Simple, scalable, potential for size control |

| Thermal Decomposition | Nanoparticles within a matrix | Control over particle size by varying concentration and time |

This table provides a summary of potential methods for synthesizing nanostructured this compound and their advantages.

Green Chemistry Principles in this compound Synthesis and Processing

In recent years, the principles of green chemistry have become a critical consideration in the synthesis and processing of all chemical compounds, including this compound. The goal is to develop environmentally benign processes that minimize or eliminate the use and generation of hazardous substances. Research in this area for lead-containing compounds is focused on several key areas.

One promising approach is the use of plant extracts as reducing and capping agents in the synthesis of lead-containing nanoparticles, such as lead oxide and lead sulfide. nih.govsemanticscholar.orgfrontiersin.orgmdpi.com This "green synthesis" approach avoids the use of toxic organic solvents and harsh reducing agents. For example, extracts from plants like Mangifera indica (mango) and Zingiber officinale (ginger) have been successfully used to synthesize lead oxide and lead nanoparticles, respectively. nih.govsemanticscholar.orgfrontiersin.org

Another important green chemistry technique is mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, often in the absence of a solvent. youtube.comrsc.orgresearchgate.netnih.gov This method has been shown to be effective for the synthesis of halide perovskites and other metal-organic frameworks and could be adapted for the synthesis of this compound, significantly reducing solvent waste. rsc.orgresearchgate.net

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Synthesis using plant extracts | Reduced toxicity, biodegradability of reagents |

| Use of Safer Solvents | Aqueous synthesis routes | Reduced environmental impact and worker exposure |

| Solvent-Free Synthesis | Mechanochemical methods (ball milling) | Elimination of solvent waste, potential for new solid-state phases |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials | Reduced waste, increased efficiency |

This table outlines the application of green chemistry principles to the synthesis of this compound and the associated benefits.

In-situ and Operando Characterization Techniques for Real-time Monitoring of this compound Transformations

Understanding the dynamic changes that a material undergoes during a chemical reaction or under operational conditions is crucial for optimizing its performance and stability. In-situ and operando characterization techniques, which allow for the real-time monitoring of materials in their native environment, are powerful tools for gaining these insights.

For this compound, these techniques could be invaluable for studying its thermal decomposition, a process critical to its function in certain applications. Techniques such as in-situ X-ray diffraction (XRD) could be used to monitor the changes in the crystalline structure of this compound as it is heated, providing information on the formation of intermediate phases and the final decomposition products. mdpi.comresearchgate.netdtic.milnih.gov This has been demonstrated in the study of the thermal degradation of lead halide perovskite surfaces and other materials. diva-portal.org

Similarly, operando spectroscopy techniques could be employed to study the chemical transformations of this compound in real-time. For example, in applications where this compound is used as a stabilizer in polymers, operando infrared or Raman spectroscopy could track the chemical changes in both the this compound and the polymer as the material is exposed to heat or UV radiation. While direct studies on this compound are not yet prevalent, the application of these techniques to related lead compounds in batteries and other systems highlights their potential. nih.govresearchgate.net

Computational Design and Machine Learning Approaches for New this compound Materials

Computational materials science has emerged as a powerful tool for accelerating the discovery and design of new materials with desired properties. Density Functional Theory (DFT) and machine learning are two key approaches that hold significant promise for the study and development of new this compound-based materials. researchgate.netsciengpub.irnih.govarxiv.orgyoutube.com

DFT calculations can be used to predict the electronic structure, crystal structure, and thermodynamic stability of this compound and its derivatives. researchgate.netsciengpub.irnih.gov This information is fundamental to understanding its properties and can guide the experimental synthesis of new compounds with tailored functionalities. For example, DFT could be used to screen different organic ligands to replace or modify the maleate anion, leading to new lead-based metal-organic frameworks with interesting electronic or porous properties.

Machine learning (ML) is another rapidly growing area with the potential to revolutionize materials discovery. nih.govcolab.wsnih.govarxiv.orgyoutube.com By training ML models on existing experimental and computational data, it is possible to predict the properties of new, unsynthesized materials. colab.wsnih.gov For this compound, ML models could be developed to predict properties such as thermal stability, decomposition temperature, or even its performance as a component in a functional material system based on its chemical composition and structure. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimental methods.

| Computational Technique | Application to this compound | Potential Outcomes |

| Density Functional Theory (DFT) | Prediction of crystal structure, electronic properties, and reaction mechanisms. | Understanding of structure-property relationships, design of new this compound derivatives. |

| Machine Learning (ML) | Prediction of material properties (e.g., thermal stability) from chemical composition. | Accelerated discovery of new this compound-based materials with desired functionalities. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of this compound at the atomic level. | Insight into thermal decomposition pathways and interactions with other molecules. |

This table summarizes the potential applications of computational and machine learning techniques in the study of this compound.

Exploration of this compound in Other Advanced Functional Material Systems

While this compound has traditionally been used in a limited number of applications, its chemical properties make it a candidate for exploration in other advanced functional material systems. The presence of a heavy metal (lead) and a functional organic ligand (maleate) provides a platform for designing materials with interesting optical, electronic, and catalytic properties.